1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of hexafluoro groups and a morpholinylphenyl moiety, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol typically involves multiple steps, including the introduction of hexafluoro groups and the formation of the morpholinylphenyl moiety. Common synthetic routes may involve:
Friedel-Crafts Alkylation: Utilizing hexafluoroisopropanol as a starting material, the compound can be synthesized through Friedel-Crafts alkylation reactions.
Condensation Reactions: The formation of the morpholinylphenyl moiety can be achieved through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids for Friedel-Crafts reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hexafluoro groups enhance its ability to stabilize transition states and intermediates in chemical reactions . The morpholinylphenyl moiety contributes to its binding affinity with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar fluorinated properties.
Hexafluoroisopropanol: Another fluorinated alcohol used in similar applications.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol is unique due to its combination of hexafluoro groups and a morpholinylphenyl moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized applications where both high polarity and specific molecular interactions are required .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N2O2/c21-19(22,23)18(29,20(24,25)26)15-3-5-16(6-4-15)27-13-14-1-7-17(8-2-14)28-9-11-30-12-10-28/h1-8,13,29H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPASPYCROWNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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